molecular formula C11H13N3O2 B12760591 N-Hydroxy-2-(1H-indol-7-yloxy)propanimidamide CAS No. 86346-62-5

N-Hydroxy-2-(1H-indol-7-yloxy)propanimidamide

Cat. No.: B12760591
CAS No.: 86346-62-5
M. Wt: 219.24 g/mol
InChI Key: NYSVQSJIYVTKSY-UHFFFAOYSA-N
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Description

N-Hydroxy-2-(1H-indol-7-yloxy)propanimidamide is a compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-(1H-indol-7-yloxy)propanimidamide typically involves the reaction of an indole derivative with a hydroxylamine derivative under specific conditions. One common method involves the use of methanesulfonic acid as a catalyst under reflux conditions in methanol . The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-(1H-indol-7-yloxy)propanimidamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its reduced form.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

N-Hydroxy-2-(1H-indol-7-yloxy)propanimidamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Hydroxy-2-(1H-indol-7-yloxy)propanimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Hydroxy-2-(1H-indol-7-yloxy)propanimidamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxylamine moiety, in particular, allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

86346-62-5

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

N'-hydroxy-2-(1H-indol-7-yloxy)propanimidamide

InChI

InChI=1S/C11H13N3O2/c1-7(11(12)14-15)16-9-4-2-3-8-5-6-13-10(8)9/h2-7,13,15H,1H3,(H2,12,14)

InChI Key

NYSVQSJIYVTKSY-UHFFFAOYSA-N

Isomeric SMILES

CC(/C(=N\O)/N)OC1=CC=CC2=C1NC=C2

Canonical SMILES

CC(C(=NO)N)OC1=CC=CC2=C1NC=C2

Origin of Product

United States

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